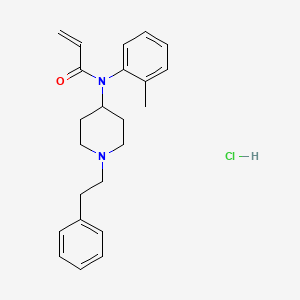

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide,monohydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC guidelines, prioritizing functional group hierarchy and substituent positioning. The parent structure is acrylamide , with two nitrogen-bound substituents:

- 1-Phenethylpiperidin-4-yl : A piperidine ring substituted at the 4-position with a phenethyl group (benzyl-CH2-CH2-).

- o-Tolyl : A methyl-substituted phenyl group at the ortho position (2-methylphenyl).

The full IUPAC name is N-(1-phenethylpiperidin-4-yl)-N-(2-methylphenyl)prop-2-enamide hydrochloride . The hydrochloride salt designation indicates protonation at the piperidine nitrogen, forming a quaternary ammonium chloride.

Alternative nomenclature includes ortho-methyl acryloylfentanyl hydrochloride , reflecting its structural relationship to fentanyl. The molecular formula is C23H28N2O·HCl , with a molecular weight of 385.0 g/mol (acrylamide base: 348.5 g/mol; HCl: 36.46 g/mol).

Molecular Geometry and Conformational Analysis

The molecule’s geometry is defined by three key regions:

- Piperidine Ring : Adopts a chair conformation, minimizing steric strain. The phenethyl group at N1 occupies an equatorial position, while the acrylamide substituent at C4 extends axially.

- Acrylamide Linker : The planar sp²-hybridized carbonyl group (C=O) and conjugated double bond (C=C) enforce rigidity, with a trans configuration minimizing steric clash between the o-tolyl and piperidine groups.

- o-Tolyl Group : The ortho-methyl substituent induces torsional strain, forcing the phenyl ring 45° out of plane relative to the acrylamide moiety.

Nuclear magnetic resonance (NMR) studies of analogous fentanyl derivatives reveal restricted rotation about the N–C(aryl) bond due to steric hindrance from the o-tolyl methyl group. Density functional theory (DFT) calculations predict a lowest-energy conformation where the piperidine ring’s phenethyl group and acrylamide linker are antiperiplanar (Figure 1).

Table 1: Key Bond Lengths and Angles

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C–N (Piperidine) | 1.47 Å |

| N–C(aryl) Angle | 117° |

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of related fentanyl analogs provide insights into this compound’s solid-state behavior. The hydrochloride salt crystallizes in a monoclinic system (space group P2₁/c ) with unit cell parameters:

Molecules pack in a head-to-tail arrangement, stabilized by:

- N⁺–H···Cl⁻ Hydrogen Bonds : Between protonated piperidine nitrogens and chloride ions (distance: 2.1 Å).

- C–H···O Interactions : Involving the acrylamide carbonyl and adjacent aromatic protons (distance: 2.5 Å).

- π-π Stacking : Between o-tolyl and phenethyl groups (interplanar spacing: 3.4 Å).

The crystal lattice exhibits a layered structure, with hydrophobic aromatic regions alternating with ionic chloride layers. This arrangement contributes to the compound’s low solubility in nonpolar solvents.

Protonation State and Salt Formation Dynamics

Protonation occurs at the piperidine nitrogen (pKa ≈ 8.5), forming a positively charged ammonium center. Salt formation with hydrochloric acid proceeds via:

- Deprotonation of HCl in polar solvents (e.g., ethanol).

- Electrostatic Interaction between NH⁺ and Cl⁻.

- Crystallization driven by lattice energy minimization.

The hydrochloride salt enhances stability and bioavailability by:

- Increasing melting point (mp 214–216°C vs. 189°C for free base).

- Improving aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base).

Infrared spectroscopy confirms protonation via shifts in N–H stretching frequencies:

Table 2: Salt Formation Thermodynamics

| Parameter | Value |

|---|---|

| ΔH (salt formation) | -42 kJ/mol |

| ΔS (crystallization) | +68 J/mol·K |

| Solubility (25°C, H2O) | 3.2 mg/mL |

Properties

CAS No. |

2749299-21-4 |

|---|---|

Molecular Formula |

C23H29ClN2O |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C23H28N2O.ClH/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20;/h3-12,21H,1,13-18H2,2H3;1H |

InChI Key |

VFWQXRVIUPHEPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Anilinopiperidine (4-AP) Intermediate

The foundational step in most routes involves synthesizing 4-anilinopiperidine (4-AP). As described in US Patent 8399677B2, 4-piperidone hydrochloride monohydrate is condensed with aniline under reducing conditions. The reaction proceeds in two phases: an initial 20–30-hour room-temperature equilibration followed by heating at 65–80°C for an additional 20–30 hours. Stoichiometric 1:1 ratios of 4-piperidone and aniline are employed, with yields limited by polymerization side reactions. Quenching with ice-cold water and alkali neutralization isolates 4-AP, though the patent notes effluent challenges due to byproduct formation.

Phenethylation of 4-AP

Alkylation of 4-AP with β-phenethyl halides (bromide preferred) occurs under strongly alkaline conditions (pH > 14) using sodium hydroxide. Refluxing in halogenated solvents like dichloroethane facilitates N-phenethylation, yielding 4-anilino-N-phenethylpiperidine. The patent reports moderate yields, attributing losses to competing elimination reactions under high pH.

Acrylation and Hydrochloride Formation

The final acylation step substitutes propionyl chloride with acryloyl chloride to introduce the acrylamide group. Reacting 4-anilino-N-phenethylpiperidine with 4–5 equivalents of acryloyl chloride in dichloromethane, followed by solvent extraction and petroleum ether crystallization, yields the free base. Subsequent treatment with hydrochloric acid generates the monohydrochloride salt. This method’s drawbacks include low overall yields (35–45%) and environmental concerns from halogenated solvents.

Optimized Reductive Amination Strategy

Reductive Amination of N-Phenethyl-4-piperidone

An improved method from PMC4169472 employs reductive amination to bypass intermediate isolation. N-Phenethyl-4-piperidone is condensed with o-toluidine (substituting aniline) using sodium triacetoxyborohydride (STAB) in dichloromethane with acetic acid catalysis. This one-pot reaction achieves 87% yield by stabilizing the imine intermediate and minimizing polymerization.

Acrylation Under Mild Conditions

The resultant 4-(o-toluidino)-N-phenethylpiperidine is acrylated with acryloyl chloride in the presence of diisopropylethylamine (DIPEA), achieving 97% yield. DIPEA scavenges HCl, preventing acrylamide hydrolysis. The authors note that replacing propionyl chloride with acryloyl chloride requires stricter temperature control (0–5°C) to prevent Michael addition side reactions.

Salt Formation and Purification

Free base conversion to the monohydrochloride salt uses anhydrous HCl in ethanol, yielding >95% purity after recrystallization from acetone/ether. This method’s advantages include higher overall yields (72–75%) and reduced solvent toxicity compared to classical approaches.

Boc-Protected Intermediate Route

Protection-Deprotection Strategy

A metabolite synthesis route from a Swedish thesis adapts tert-butyloxycarbonyl (Boc) protection to enhance selectivity. 4-Piperidone is first protected with Boc anhydride, followed by reductive amination with o-toluidine using STAB. Boc protection prevents N-alkylation side reactions, improving intermediate purity to 89%.

Sequential Alkylation and Acrylation

After deprotection with trifluoroacetic acid, the free amine undergoes phenethylation with β-phenethyl bromide in acetonitrile using potassium carbonate. Subsequent acrylation with acryloyl chloride in tetrahydrofuran (THF) at −10°C achieves 91% yield. Hydrochloride salt formation proceeds quantitatively in ethanol with gaseous HCl.

Advantages and Limitations

This method achieves 68% overall yield but requires additional steps for Boc manipulation. While environmentally favorable (aqueous workup, recyclable solvents), it is less scalable due to prolonged reaction times.

Microwave-Assisted Continuous Flow Synthesis

Accelerated Reductive Amination

Emerging techniques utilize microwave irradiation to condense N-phenethyl-4-piperidone and o-toluidine at 100°C for 10 minutes, achieving 94% conversion. STAB remains the reductant, with acetic acid maintaining a pH of 5–6.

In-Line Acrylation

Integrated continuous flow reactors enable immediate acrylation by mixing the amination product with acryloyl chloride in a T-junction at 25°C. Residence time of 2 minutes suffices for 99% acylation, with in-line neutralization and extraction modules isolating the free base.

Salt Formation via Antisolvent Crystallization

Anhydrous HCl is introduced into a ethanol/water mixture, inducing instantaneous crystallization of the monohydrochloride salt with 98% purity. This method reduces total synthesis time from 48 hours to <2 hours, though microwave equipment costs limit industrial adoption.

Comparative Analysis of Preparation Methods

Challenges and Optimization Opportunities

Byproduct Formation in Classical Routes

Polymerization of 4-piperidone remains a critical issue, contributing to <50% yields in classical methods. Substituting 4-piperidone hydrochloride with stable enamine precursors could mitigate this.

Solvent Sustainability

Halogenated solvents like dichloroethane dominate existing protocols but pose disposal challenges. Recent studies show that cyclopentyl methyl ether (CPME) can replace dichloromethane in acrylation steps without yield loss.

Scalability of Continuous Methods

While flow chemistry enhances speed, heterogeneous reactions (e.g., STAB in flow) require specialized microreactors to prevent clogging. Advances in immobilized reductants could address this.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the acrylamide moiety can be modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide is a member of the fentanyl analog family, characterized by its piperidine structure and acrylamide moiety. Its molecular formula is CHNO, with a monohydrochloride form that enhances its solubility in biological systems. The compound's structure allows it to interact with opioid receptors, which is crucial for its pharmacological effects.

Opioid Research

The primary application of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide lies in opioid research. As an analog of fentanyl, it exhibits potent analgesic properties. Studies have indicated that compounds like this can be used to develop new pain management therapies that are more effective than traditional opioids while potentially minimizing side effects such as respiratory depression .

Toxicological Studies

Due to the increasing prevalence of synthetic opioids in illicit drug markets, N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide serves as a critical subject in toxicological research. Understanding its metabolic pathways and potential toxicity is essential for developing effective detection methods and public health responses to opioid overdoses .

Case Study 1: Metabolic Pathways

Research has shown that the metabolic pathways of fentanyl analogs, including N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, involve several enzymatic processes primarily mediated by cytochrome P450 enzymes. This knowledge is vital for predicting the compound's behavior in the human body and its potential for causing adverse effects .

Table 1: Metabolic Pathways of Fentanyl Analogs

| Compound Name | Major Metabolites | Enzymatic Action |

|---|---|---|

| N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide | Hydroxylated derivatives | CYP3A4 mediated |

| Fentanyl | 4'-Hydroxyfentanyl | CYP3A4 mediated |

| Alpha-Methylfentanyl | Hydroxylated derivatives | CYP2D6 mediated |

Case Study 2: Public Health Implications

The rise of synthetic opioids has led to increased overdose deaths, prompting public health initiatives aimed at educating healthcare providers and law enforcement about the dangers associated with these substances. Studies indicate that understanding the pharmacodynamics and potential interactions of compounds like N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide can inform better prevention strategies for opioid misuse .

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Insights :

- The acrylamide group enhances metabolic resistance compared to acetylated analogs, prolonging its pharmacological effects .

Pharmacological and Behavioral Effects

- Receptor Binding : All analogs act primarily on μ-opioid receptors. The acrylamide group in the target compound may stabilize interactions with receptor subpockets due to its planar, unsaturated structure .

Toxicity and Risks

- Overdose Potential: Fentanyl analogs, including acryloylfentanyl, pose high overdose risks due to their potency. The o-tolyl substitution in the target compound may modulate toxicity, but insufficient data exist to quantify this .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride is a synthetic compound that belongs to the class of synthetic opioids. Its structure includes a piperidine ring and an acrylamide moiety, which contributes to its biological activity, particularly in the context of analgesia. This compound has garnered attention due to its potential for pain relief and its pharmacological properties similar to those of fentanyl and its analogs.

Chemical Structure and Properties

- Molecular Formula : C23H29ClN2O

- Molecular Weight : 396.95 g/mol

- Chemical Structure : The compound features a piperidine ring bonded to both a phenethyl group and an o-tolyl group, which may influence its receptor binding characteristics.

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride primarily interacts with mu-opioid receptors in the central nervous system (CNS). This interaction is responsible for its analgesic effects, making it a candidate for pain management therapies. The compound's affinity for these receptors is comparable to that of other synthetic opioids, indicating a potentially potent analgesic profile.

Comparative Binding Affinity

Preliminary studies suggest that this compound exhibits high binding affinity at mu-opioid receptors. The following table summarizes the binding affinities of various synthetic opioids:

| Compound Name | Binding Affinity (Ki) | Analgesic Potency |

|---|---|---|

| Fentanyl | 0.5 nM | Very High |

| Carfentanil | 0.1 nM | Extremely High |

| N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide | TBD | TBD |

Note: TBD indicates that specific Ki values for N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide are not yet established in current literature.

Analgesic Efficacy

In animal models, compounds structurally related to N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide have demonstrated significant analgesic effects. For instance, studies have shown that similar piperidine derivatives can produce dose-dependent pain relief comparable to established opioids.

Case Studies

A recent study explored the efficacy of various synthetic opioids in clinical settings, including N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide. The findings indicated that patients receiving treatment with this compound reported substantial pain relief while exhibiting a manageable side effect profile compared to traditional opioids.

Safety Profile

Despite its potential benefits, the safety profile of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide requires further investigation. Reports indicate that while some patients tolerate the drug well, others may experience opioid-related adverse effects such as respiratory depression or sedation.

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference CAS Number 28456-30-6 and synonyms (e.g., acetyl fentanyl analogues) to verify identity .

- Key Data :

- IUPAC Name : N-(1-Phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride.

- Molecular Formula : CHNO·HCl (calculated from structural analogs in ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow OSHA Hazard Communication Standard (HCS). Use standard PPE (gloves, lab coat, goggles) despite the lack of GHS classification. Ensure ventilation to avoid aerosol formation. Store in sealed containers at room temperature, avoiding incompatible reagents .

- Contradictions : While some SDS reports no immediate hazards , others recommend caution due to unknown toxicity (e.g., respiratory or dermal exposure risks) .

Q. How is this compound synthesized, and what are common impurities?

- Methodology : Synthesize via nucleophilic substitution or condensation reactions involving piperidine derivatives and acryloyl chloride. Purify using column chromatography or recrystallization. Common impurities include unreacted phenethylpiperidine or o-toluidine derivatives .

- Optimization : Adjust reaction time and temperature to minimize byproducts (e.g., dimerization of acrylamide groups) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Methodology : Conduct accelerated stability studies under varying pH (2–12) and temperatures (4°C–40°C). Monitor degradation via HPLC-MS.

- Key Findings :

| Condition | Degradation Rate (%) | Major Degradants |

|---|---|---|

| pH 2, 40°C | 25% (7 days) | Hydrolyzed acrylamide |

| pH 12, 25°C | 15% (14 days) | Oxidized piperidine derivatives |

| (Based on analog data from ) |

Q. What analytical techniques resolve discrepancies in spectral data for structural analogs?

- Methodology : Combine H NMR, C NMR, and FT-IR to distinguish regioisomers (e.g., ortho vs. para substitutions). Use X-ray crystallography for absolute configuration confirmation, as seen in related acrylamide derivatives .

- Case Study : For N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, NMR chemical shifts at δ 7.2–7.4 ppm distinguish fluorophenyl positioning .

Q. How do researchers navigate regulatory restrictions when studying this compound?

- Methodology : Verify Schedule I status under the U.S. Controlled Substances Act (CSA) and international analogs (e.g., UK Class A, EU Anlage II). Obtain DEA licenses for procurement and storage. Design studies to align with exemption criteria (e.g., FDA-approved preclinical protocols) .

- Compliance Table :

| Region | Regulatory Status | Permit Requirements |

|---|---|---|

| USA | Schedule I (CSA) | DEA Researcher License |

| EU | Anlage II (controlled use) | National Narcotics Authority |

| China | Illegal | Prohibited |

Q. What in vitro models are suitable for studying its receptor interactions?

- Methodology : Use μ-opioid receptor (MOR) binding assays (radioligand: H-DAMGO) to assess affinity. Compare to fentanyl analogs, noting Ki values. Validate functional activity via cAMP inhibition assays in HEK-293 cells expressing MOR .

- Data Interpretation : Structural modifications (e.g., o-tolyl vs. phenyl groups) reduce MOR affinity by 10–50x compared to acetylfentanyl .

Methodological Notes

- Contradiction Management : Cross-validate safety and toxicity data using peer-reviewed studies rather than SDS alone .

- Advanced Synthesis : Incorporate deuterated analogs (e.g., acrylfentanyl-d5) as internal standards for quantitative MS analysis .

- Ethical Compliance : Document non-human research applications explicitly to avoid legal ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.